molecular formula C11H12F3NO2 B2725850 3-[4-(Trifluoromethoxy)phenyl]butanamide CAS No. 1188543-88-5

3-[4-(Trifluoromethoxy)phenyl]butanamide

Cat. No. B2725850
CAS RN: 1188543-88-5
M. Wt: 247.217
InChI Key: WDTUQYCQTZUUMB-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethoxy)phenyl]butanamide” is a chemical compound with the CAS Number: 1188543-88-5 . It has a molecular weight of 247.22 . The IUPAC name for this compound is 3-(4-(trifluoromethoxy)phenyl)butanamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 247.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Dipeptidyl Peptidase IV Inhibitors : A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, related to 3-[4-(Trifluoromethoxy)phenyl]butanamide, were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. They showed potent DPP-4 inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).

  • Curing of Cyanates : In a study on the curing of cyanates with primary amines, derivatives of this compound demonstrated their potential in creating high-performance thermosets, attractive for use in adhesives, casting, or laminating resins (Bauer & Bauer, 2001).

  • Magnetization Dynamics in Dysprosium(III) Complexes : Research involving dysprosium(III) complexes, incorporating elements like this compound, highlighted changes in magnetization dynamics associated with guest molecules. This study provided insights into the field of single-ion magnets (Zhang et al., 2016).

  • Synthesis and Luminescent Properties : Ternary lanthanide complexes involving derivatives of this compound were synthesized, demonstrating visible and near-IR luminescent properties. Such complexes can be used in various optical and electronic applications (Feng et al., 2008).

  • Heterocyclic Synthesis : Butanamide derivatives, similar to this compound, were used in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Hussein, Harb, & Mousa, 2008).

  • Inhibitors of Tyrosinase and Melanin : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to this compound, were synthesized and evaluated as inhibitors of tyrosinase and melanin. These compounds have potential applications in the treatment of pigmentation disorders (Raza et al., 2019).

  • Oxidative Cyanation Reactions : A study utilizing phenyliodine bis(trifluoroacetate) demonstrated the selective cyanation reactions of heteroaromatic compounds under mild conditions. This research could be relevant for the synthesis of compounds related to this compound (Dohi et al., 2005).

Future Directions

While specific future directions for “3-[4-(Trifluoromethoxy)phenyl]butanamide” are not mentioned in the available resources, similar compounds have been studied for their potential in creating high-efficiency, multi-colored electrochromic polymers .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUQYCQTZUUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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